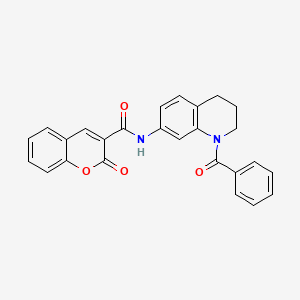

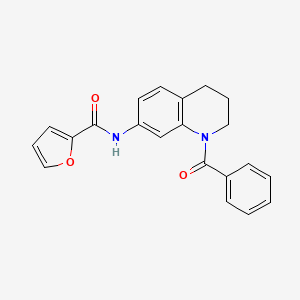

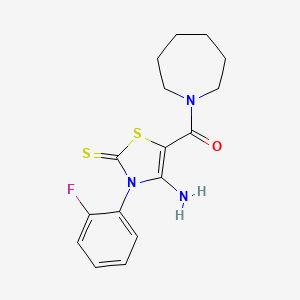

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide” is a compound that likely belongs to the class of 1,2,3,4-tetrahydroquinolines . These are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Anticancer Properties: Thiophene-based molecules exhibit promising anticancer effects. Researchers explore their potential as novel chemotherapeutic agents by modifying the thiophene scaffold to enhance selectivity and efficacy .

Anti-Inflammatory Activity: Certain thiophene derivatives demonstrate anti-inflammatory properties. These compounds could serve as leads for developing anti-inflammatory drugs .

Antimicrobial Agents: Thiophene-containing compounds have shown activity against various pathogens. Scientists investigate their use as antimicrobial agents, addressing the growing challenge of drug-resistant bacteria .

Cardiovascular Health: Some thiophene derivatives possess antihypertensive and anti-atherosclerotic properties. These molecules may contribute to cardiovascular health .

Organic Electronics and Semiconductors

Thiophene derivatives play a pivotal role in organic electronics and semiconductor materials:

Organic Field-Effect Transistors (OFETs): Researchers utilize thiophene-based materials to fabricate OFETs. These devices find applications in flexible displays, sensors, and electronic circuits .

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds contribute to the development of efficient OLEDs. Their unique electronic properties make them suitable for emissive layers in displays and lighting .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. They protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals .

Biological Imaging and Probes

Researchers explore thiophene-based molecules as fluorescent probes for biological imaging. Their inherent fluorescence properties make them valuable tools for visualizing cellular processes and detecting specific biomolecules .

Supramolecular Chemistry

Thiophene-containing compounds participate in supramolecular assemblies. Their ability to form π-π stacking interactions contributes to the design of functional materials, such as molecular sensors and host-guest systems .

Materials Science and Nanotechnology

Thiophene derivatives find applications in materials science and nanotechnology:

Conjugated Polymers: Researchers incorporate thiophene units into conjugated polymers for applications in organic photovoltaics (solar cells), sensors, and conductive coatings .

Functional Nanomaterials: By modifying the thiophene scaffold, scientists create functional nanomaterials with tailored properties. These materials have potential in catalysis, energy storage, and drug delivery .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAORQCAIIKUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)

![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)